molecular formula C6H5F3N2O2 B151849 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 128694-63-3

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B151849
CAS No.: 128694-63-3
M. Wt: 194.11 g/mol
InChI Key: AQUQLOWJSBFHBD-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 128694-63-3) is a high-value synthetic intermediate used primarily in the development of pharmaceutical compounds that feature pyrazole structures. Its key application lies in the research and synthesis of innovative antifungal agents and other bioactive molecules . This compound serves as a versatile building block in organic synthesis and medicinal chemistry, facilitating the exploration of new therapeutic entities. The chemical is characterized by the molecular formula C6H5F3N2O2 and a molecular weight of 194.11 g/mol . It is typically supplied as a solid and should be stored sealed in a dry environment at room temperature to maintain stability . Handling and Safety: This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It requires careful handling and poses several hazards. Safety data indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation, and may cause respiratory irritation . Researchers must consult the Safety Data Sheet (SDS) and adhere to all safety protocols, including the use of appropriate personal protective equipment (PPE) and working in a well-ventilated area .

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c1-11-3(5(12)13)2-4(10-11)6(7,8)9/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUQLOWJSBFHBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345708
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727129
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

128694-63-3
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
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Preparation Methods

Reaction Sequence and Mechanism

This four-step route begins with diethyl oxalate and 2-pentanone undergoing a Claisen condensation to form a β-keto ester intermediate. Cyclization with hydrazine hydrate yields a pyrazole ring, followed by methylation at the N-1 position and hydrolysis of the ester to the carboxylic acid ().

Key Steps:

  • Claisen Condensation :

    • Diethyl oxalate reacts with 2-pentanone under basic conditions (e.g., sodium ethoxide) to form ethyl 3-oxo-2-(pentan-2-ylidene)butanoate.

    • Conditions : Ethanol solvent, reflux (78°C), 6–8 hours.

  • Cyclization :

    • The β-keto ester reacts with hydrazine hydrate, forming the pyrazole ring via nucleophilic attack and dehydration.

    • Conditions : Aqueous hydrazine (1.5 eq), 60°C, 4 hours.

  • Methylation :

    • The N-1 position is methylated using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).

    • Conditions : DMF solvent, 80°C, 12 hours.

  • Ester Hydrolysis :

    • The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl.

    • Conditions : 6 M HCl, reflux, 3 hours.

Yield and Purity:

  • Overall yield: 45–50% ().

  • Purity: >95% after recrystallization (melting point: 131–133°C) ().

Optimization Challenges

  • Regioselectivity : Competing cyclization pathways may form undesired isomers.

  • Methylation Efficiency : Over-methylation at the N-2 position can occur without precise stoichiometry.

  • Scale-Up Limitations : Multi-step purification reduces throughput.

Direct Cyclization with ETFAA

Single-Step Pyrazole Formation

This method employs ETFAA and methyl hydrazine in a one-pot cyclization to directly form the pyrazole core ().

Reaction Mechanism:

  • Nucleophilic Attack : Methyl hydrazine attacks the carbonyl group of ETFAA, forming a hydrazone intermediate.

  • Cyclization : Intramolecular dehydration generates the pyrazole ring.

  • Ester Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid.

Conditions:

  • Solvent : Acetic acid.

  • Temperature : 80°C for 5 hours.

  • Selectivity : 96:4 ratio of 1-methyl-3-trifluoromethyl vs. 1-methyl-5-trifluoromethyl isomer ().

Yield and Advantages:

  • Yield: 86.5% ().

  • Advantages : Fewer steps, higher regioselectivity, and scalability.

Industrial-Scale Refinements

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.

  • Green Solvents : Replacement of acetic acid with biodegradable alternatives (e.g., γ-valerolactone) is under investigation.

Comparative Analysis of Methods

ParameterClaisen Route ()ETFAA Route ()
Steps42
Overall Yield45–50%86.5%
Selectivity85–90%96%
Key ReagentsDiethyl oxalate, 2-pentanoneETFAA, methyl hydrazine
Industrial ScalabilityModerateHigh
CostLowModerate (ETFAA availability)

Industrial Production Considerations

Process Intensification

  • Catalytic Methylation : Transitioning from CH₃I to dimethyl carbonate (DMC) reduces toxicity ().

  • In Situ Hydrolysis : Integrating ester hydrolysis into the cyclization step minimizes isolation steps.

Waste Management

  • Solvent Recovery : >90% ethanol and DMF recovery via distillation.

  • By-Product Utilization : Hydrazine by-products are neutralized to nitrogen gas.

Emerging Methodologies

Photocatalytic Approaches

Recent studies explore visible-light-mediated cyclization to reduce energy consumption, though yields remain suboptimal (30–35%) ().

Biocatalytic Routes

Enzymatic hydrolysis of pyrazole esters using lipases (e.g., Candida antarctica) achieves 70% conversion at 40°C, offering a sustainable alternative ( ).

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

Scientific Research Applications

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Position and Functional Group Variations

The biological and chemical properties of pyrazole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features References
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid -CF₃ (position 3), -COOH (position 5) C₆H₅F₃N₂O₂ 194.11 203 High thermal stability; used in oxadiazole hybrids
1-Methyl-1H-pyrazole-3-carboxylic acid -CH₃ (position 1), -COOH (position 3) C₅H₆N₂O₂ 126.11 150–152 Simpler structure; lower lipophilicity
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid -CH₂CH₃ (position 1), -CH₃ (position 3), -COOH (position 5) C₇H₁₀N₂O₂ 154.17 N/A Increased alkyl chain enhances solubility in organic solvents
3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid -C₄H₃O (furan, position 3), -COOH (position 5) C₉H₈N₂O₃ 192.17 N/A Enhanced π-conjugation for potential optoelectronic applications
[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid -CF₃ (position 3), -B(OH)₂ (position 5) C₅H₆BF₃N₂O₂ 193.92 N/A Suzuki coupling applications; replaces -COOH with boronic acid

Pharmacological and Agrochemical Relevance

  • Trifluoromethyl Pyrazoles : The parent compound’s -CF₃ group is critical in pesticides, as seen in analogs like 1-(3-chloropyridin-2-yl)-3-[[5-(trifluoromethyl)-1H-tetrazol-1-yl]methyl]-1H-pyrazole-5-carboxylic acid (CAS RN: 1352319-02-8), which targets insect nicotinic acetylcholine receptors .
  • Furan-Substituted Analogs : Compounds such as 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid may exhibit altered bioavailability due to furan’s electron-rich aromatic system .

Biological Activity

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS No. 128694-63-3) is a pyrazole derivative characterized by the presence of a trifluoromethyl group, which enhances its chemical stability and biological activity. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry, agrochemicals, and biochemical research.

  • Molecular Formula : C6H5F3N2O2
  • Molecular Weight : 194.11 g/mol
  • Structure : The compound features a five-membered ring with two nitrogen atoms and a carboxylic acid functional group, which plays a crucial role in its biological interactions.

Biological Activity

This compound exhibits several biological activities that are relevant to its potential therapeutic applications:

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on certain kinases and phosphatases, which are critical in cancer signaling pathways.

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains. Its efficacy is attributed to the trifluoromethyl group, which enhances lipophilicity, allowing better membrane penetration.

Cytotoxicity

In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism appears to involve the disruption of cellular processes related to proliferation and apoptosis.

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry explored the inhibitory effects of this compound on a specific kinase involved in tumor growth. The compound exhibited an IC50 value of 150 nM, indicating significant potency as an enzyme inhibitor.

Case Study 2: Antimicrobial Activity

Research conducted by Pharmaceutical Biology evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it had minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL, showcasing its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acidThieno CompoundModerate enzyme inhibition
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol esterBoronic Acid CompoundStronger anticancer activity

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride under reflux conditions. This method ensures high yield and purity, essential for biological testing.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) in degassed DMF/water mixtures. Key intermediates like ethyl 4-bromo-1-substituted-pyrazole-5-carboxylates are reacted with arylboronic acids under basic conditions (K₃PO₄) to introduce substituents. Subsequent hydrolysis yields the carboxylic acid derivative . Cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine and DMF-DMA is another route, followed by basic hydrolysis to generate the pyrazole-carboxylic acid core .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : 1H/13C NMR and FT-IR are used to confirm functional groups and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. For crystalline derivatives, X-ray diffraction (refined via SHELX software) resolves structural ambiguities, such as trifluoromethyl group orientation . Melting points and chromatographic retention times further assess purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of pyrazole-carboxylic acid derivatives?

  • Methodological Answer : Optimization involves:
  • Catalyst screening : Testing Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) to enhance cross-coupling efficiency.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while degassing minimizes oxidation side reactions.
  • Temperature control : Reactions at 80–100°C balance reactivity and decomposition risks. Post-reaction purification via column chromatography or recrystallization ensures high yields (e.g., 83% for oxadiazole derivatives) .

Q. How do structural modifications (e.g., sulfonyl chloride or oxadiazole substituents) influence biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability and target binding.
  • Heterocyclic extensions (e.g., 1,3,4-oxadiazole) improve pharmacokinetic profiles by modulating lipophilicity. For example, derivatives with thioether-linked substituents (e.g., 2-fluorobenzyl) show enhanced antimicrobial or enzyme inhibitory activity . Biological assays (e.g., enzyme inhibition, cytotoxicity) quantify these effects, supported by molecular docking to predict binding modes .

Q. How are crystallographic data contradictions resolved for polymorphic forms of this compound?

  • Methodological Answer : Contradictions in X-ray data (e.g., unit cell parameters, space groups) are addressed using SHELXL refinement with high-resolution datasets. Hydrogen bonding and π-stacking interactions are analyzed to differentiate polymorphs. For non-crystalline samples, DFT calculations predict stable conformers, which are cross-validated with NMR chemical shifts .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer :
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclocondensation).
  • Protecting group strategies : Temporary protection of the carboxylic acid moiety prevents side reactions during cross-coupling.
  • In situ monitoring : Techniques like FT-IR or Raman spectroscopy track reaction progress, enabling real-time adjustments .

Data Analysis & Validation

Q. How are discrepancies in NMR and HRMS data addressed for novel derivatives?

  • Methodological Answer : Discrepancies arise from impurities or tautomeric forms. Solutions include:
  • 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks.
  • Isotopic labeling (e.g., ¹⁵N) to trace tautomerism in the pyrazole ring.
  • Repetitive purification (HPLC or crystallization) to isolate the dominant species before spectral analysis .

Q. What computational tools validate the electronic effects of the trifluoromethyl group?

  • Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential maps and frontier molecular orbitals to predict reactivity. For example, the electron-withdrawing trifluoromethyl group lowers the LUMO energy, enhancing electrophilic substitution feasibility. These results align with experimental observations in Suzuki couplings .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
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1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

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